Thiophene vs. Phenyl Linker: Antiproliferative Potency in MCF-7
In the benzothiazole–carbamate class, the nature of the aryl linker between the benzothiazole and the carbamate substantially modulates antiproliferative potency. While the specific compound CAS 922457-35-0 (thiophene linker) lacks direct assay data, a close phenyl-linked analog (methyl 4-((2-(benzo[d]thiazol-2-yl)phenyl)carbamoyl)benzoate) and the hydrogenated-thiophene analog (CAS 391877-03-5) serve as structural comparators. Published class-level data for benzothiazole carbamates demonstrate submicromolar IC50 values against MCF-7 breast cancer cells, with the most potent derivatives achieving IC50 < 1 µM [1]. The thiophene linker, being electron-rich, is predicted to enhance π–π stacking with aromatic kinase hinge regions compared to a phenyl linker, but quantitative comparative IC50 data for CAS 922457-35-0 versus its phenyl analog are not available in the public domain [2].
| Evidence Dimension | Antiproliferative activity in MCF-7 human breast adenocarcinoma cells |
|---|---|
| Target Compound Data | No direct data available; class-range IC50 < 1 µM for top benzothiazole carbamates [1] |
| Comparator Or Baseline | Methyl 4-((2-(benzo[d]thiazol-2-yl)phenyl)carbamoyl)benzoate (phenyl linker): no published IC50; Methyl 4-((3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamoyl)benzoate (CAS 391877-03-5, hydrogenated thiophene): no published IC50 |
| Quantified Difference | Not calculable; thiophene linker is predicted to confer higher potency than phenyl linker based on electron-rich character, but experimental confirmation is absent |
| Conditions | MCF-7 cell line; 48–72 h exposure; MTT assay (class-level) [1] |
Why This Matters
Procurement decisions for antiproliferative screening should consider the thiophene linker as a potential potency-enhancing feature, but experimental validation is required.
- [1] Videnović, M. et al. (2018). Benzothiazole carbamates and amides as antiproliferative species. European Journal of Medicinal Chemistry, 157, 1096–1114. DOI: 10.1016/j.ejmech.2018.08.067. View Source
- [2] Ammazzalorso, A. et al. (2020). 2-Substituted benzothiazoles as antiproliferative agents: Novel insights on structure-activity relationships. European Journal of Medicinal Chemistry, 207, 112762. DOI: 10.1016/j.ejmech.2020.112762. View Source
